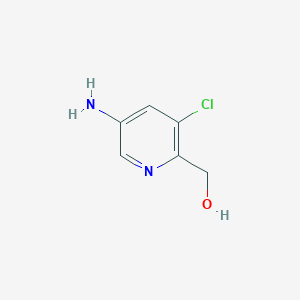
(5-Amino-3-chloropyridin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Amino-3-chloropyridin-2-yl)methanol is a chemical compound with the molecular formula C6H7ClN2O It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-3-chloropyridin-2-yl)methanol typically involves the chlorination of 2-aminopyridine followed by a reduction process. One common method involves the reaction of 2-aminopyridine with thionyl chloride to produce 2-chloro-5-aminopyridine. This intermediate is then subjected to a reduction reaction using sodium borohydride in methanol to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chlorination and reduction steps but utilizes industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
(5-Amino-3-chloropyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
(5-Amino-3-chloropyridin-2-yl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (5-Amino-3-chloropyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- (5-Amino-2-chloropyridin-3-yl)methanol
- (3-Amino-5-chloropyridin-2-yl)methanol
- (5-Amino-2-chloropyridin-3-yl)methanol
Uniqueness
(5-Amino-3-chloropyridin-2-yl)methanol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Biological Activity
(5-Amino-3-chloropyridin-2-yl)methanol is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications.
Chemical Structure and Properties
The compound features a chlorinated pyridine ring with an amino group and a hydroxymethyl substituent. This specific substitution pattern imparts distinct chemical properties, making it a valuable candidate for various biological studies.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit Janus Kinase (JAK) activity, which plays a crucial role in immune response modulation. Inhibition of JAK1 can be beneficial in treating conditions mediated by cytokine signaling pathways, such as autoimmune diseases .
- Anticancer Activity : Research indicates that this compound may inhibit cell proliferation by targeting specific enzymes involved in cancer cell growth. This suggests potential applications in cancer therapy .
Antimicrobial Properties
Studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. The minimum inhibitory concentrations (MICs) for several bacterial strains have been reported, indicating its potential as an antibacterial agent.
| Pathogen | MIC (µg/mL) |
|---|---|
| Escherichia coli | 50 |
| Staphylococcus aureus | 40 |
| Pseudomonas aeruginosa | 60 |
These results suggest that the compound can be effective against both Gram-positive and Gram-negative bacteria .
Antioxidant Activity
The antioxidant capacity of this compound has also been evaluated. It demonstrated moderate antioxidant activity in vitro, which may contribute to its protective effects against oxidative stress-related diseases .
Case Studies
- Anticancer Research : A study focused on the effect of this compound on MCF-7 breast cancer cells revealed that treatment led to increased lactate dehydrogenase (LDH) levels, indicating cell membrane damage and apoptosis induction. The compound was able to halt the cell cycle at the S phase, further supporting its anticancer potential .
- Immunomodulatory Effects : In animal models, the compound demonstrated an ability to modulate immune responses through JAK inhibition, suggesting therapeutic applications in inflammatory conditions .
Properties
Molecular Formula |
C6H7ClN2O |
|---|---|
Molecular Weight |
158.58 g/mol |
IUPAC Name |
(5-amino-3-chloropyridin-2-yl)methanol |
InChI |
InChI=1S/C6H7ClN2O/c7-5-1-4(8)2-9-6(5)3-10/h1-2,10H,3,8H2 |
InChI Key |
LPIZDTRKJNGWDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















